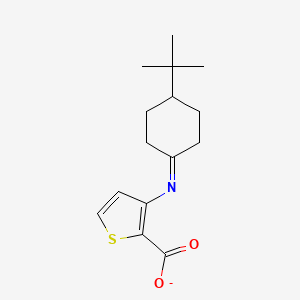
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is a synthetic compound with the molecular formula C15H20NO2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as a therapeutic agent. In industry, it is used in the development of organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate nucleic acid splicing, particularly the splicing of pre-mRNA. This modulation occurs through the binding of the compound to components of the spliceosome, such as small nuclear ribonucleoproteins (snRNPs) . This interaction can lead to changes in the expression of specific genes, which may contribute to its therapeutic effects.
Comparison with Similar Compounds
(4-Tert-butylcyclohexylidene)aminothiophene-2-carboxylate is unique compared to other thiophene derivatives due to its specific structure and functional groups. Similar compounds include 2-aminothiophene and 2-thioxothiazolidin-4-one, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C15H20NO2S- |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3-[(4-tert-butylcyclohexylidene)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,3)10-4-6-11(7-5-10)16-12-8-9-19-13(12)14(17)18/h8-10H,4-7H2,1-3H3,(H,17,18)/p-1 |
InChI Key |
PAVDBEYAHLYPFE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1CCC(=NC2=C(SC=C2)C(=O)[O-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















